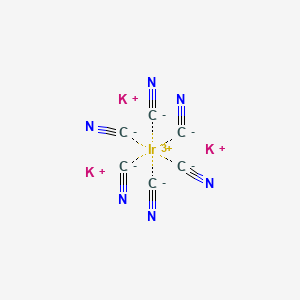
Iridium potassium cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium potassium cyanide is a coordination compound consisting of iridium, potassium, and cyanide ions. Iridium, a member of the platinum group metals, is known for its high density, corrosion resistance, and high melting point. The compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium potassium cyanide can be synthesized through the reaction of iridium salts with potassium cyanide. One common method involves dissolving iridium chloride in water and adding potassium cyanide to the solution. The reaction is typically carried out under controlled conditions to ensure the complete formation of the desired compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iridium metal with molten potassium cyanide. This method ensures high purity and yield of the compound. The reaction is carried out at elevated temperatures to facilitate the dissolution of iridium in the molten cyanide.
Chemical Reactions Analysis
Types of Reactions
Iridium potassium cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium oxide and potassium cyanate.
Reduction: It can be reduced to elemental iridium and potassium cyanide.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents under mild conditions.
Major Products Formed
Oxidation: Iridium oxide and potassium cyanate.
Reduction: Elemental iridium and potassium cyanide.
Substitution: Various iridium complexes with different ligands.
Scientific Research Applications
Iridium potassium cyanide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other iridium complexes.
Biology: Employed in studies of enzyme inhibition and as a probe for studying biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating and as a precursor for the production of iridium-based materials.
Mechanism of Action
The mechanism of action of iridium potassium cyanide involves its ability to form strong coordination bonds with various ligands In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function
Comparison with Similar Compounds
Similar Compounds
Potassium cyanide: A simpler cyanide compound used in gold mining and electroplating.
Sodium cyanide: Similar to potassium cyanide but with sodium as the cation.
Iridium chloride: Another iridium compound used in catalysis and material science.
Uniqueness
Iridium potassium cyanide is unique due to the presence of both iridium and cyanide ions, which confer distinct chemical properties. Its high stability and ability to form various complexes make it valuable in research and industrial applications.
Properties
Molecular Formula |
C6IrK3N6 |
|---|---|
Molecular Weight |
465.62 g/mol |
IUPAC Name |
tripotassium;iridium(3+);hexacyanide |
InChI |
InChI=1S/6CN.Ir.3K/c6*1-2;;;;/q6*-1;+3;3*+1 |
InChI Key |
ABSXHGQRDNGJJQ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


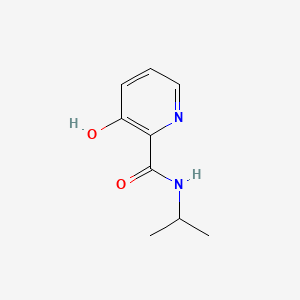
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)


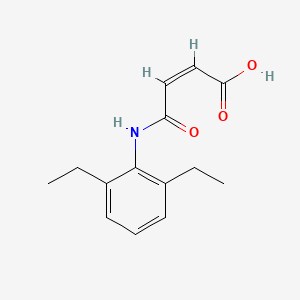


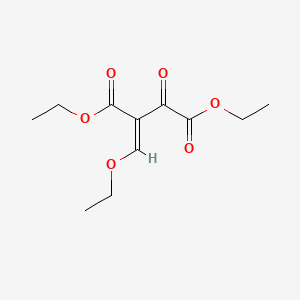
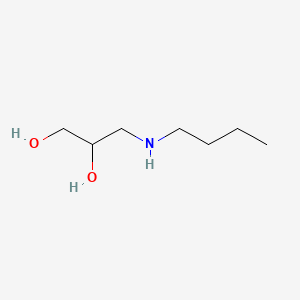
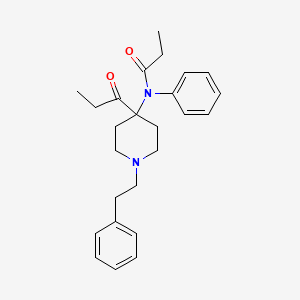
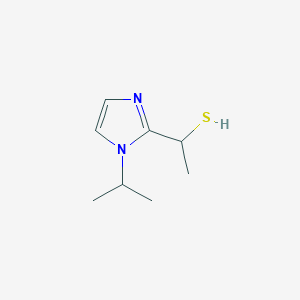
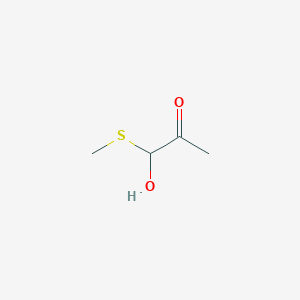
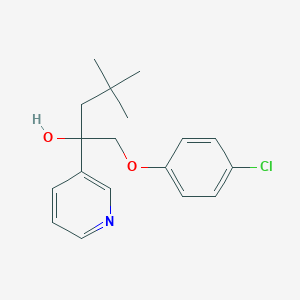
![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
